molecular formula C20H24N6O3S B11313222 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

Cat. No.: B11313222
M. Wt: 428.5 g/mol
InChI Key: YSAVZQPGCBFFOT-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the oxazole ring, the introduction of the sulfonamide group, and the attachment of the pyrimidine ring. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Attachment of the Pyrimidine Ring: This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-1,2-OXAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C20H24N6O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C20H24N6O3S/c1-13-20(14(2)29-24-13)30(27,28)25-17-8-6-16(7-9-17)23-18-12-19(22-15(3)21-18)26-10-4-5-11-26/h6-9,12,25H,4-5,10-11H2,1-3H3,(H,21,22,23)

InChI Key

YSAVZQPGCBFFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4

Origin of Product

United States

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